Boron phosphide belongs to the category of semiconductor materials and is characterized as a wide bandgap semiconductor. It has a zinc blende crystal structure, which is significant for its electronic properties. The compound exhibits both n-type and p-type conductivity depending on the doping elements used during its synthesis.
The synthesis of boron phosphide can be achieved through several methods, each with distinct parameters and outcomes:
Boron phosphide crystallizes in a cubic lattice structure, specifically in the zinc blende configuration. Each boron atom is tetrahedrally coordinated by phosphorus atoms, leading to a highly symmetrical arrangement that contributes to its mechanical strength and thermal stability.
X-ray diffraction analysis reveals distinct peaks corresponding to the crystalline phase of boron phosphide, confirming its successful synthesis .
Boron phosphide participates in various chemical reactions:
These reactions are crucial for tailoring the properties of boron phosphide for specific applications.
The mechanism of action for boron phosphide largely revolves around its semiconductor behavior:
The bandgap energy of boron phosphide is approximately 2.0 eV, making it suitable for optoelectronic applications such as light-emitting diodes and laser diodes.
Boron phosphide possesses several notable physical and chemical properties:
These properties make boron phosphide an attractive candidate for advanced materials applications.
Boron phosphide has a wide range of scientific applications:
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